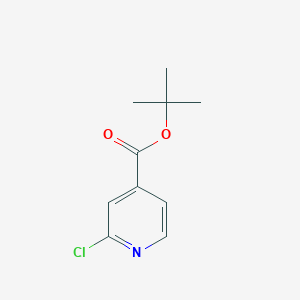

Tert-butyl 2-chloropyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUSSPQEUANTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376247 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295349-62-1 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)

Executive Summary

Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it features a pyridine core substituted with a chlorine atom at the C2 position and a tert-butyl ester moiety at the C4 position.

This scaffold serves as a bifunctional pharmacophore precursor :

-

The C2-Chlorine acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

). -

The C4-tert-butyl ester functions as an acid-labile "masked" carboxylic acid, offering orthogonal protection stability against the basic conditions typically required for C2 functionalization.

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]

Chemical Profile & Identification

| Property | Data |

| Chemical Name | Tert-butyl 2-chloropyridine-4-carboxylate |

| CAS Number | 295349-62-1 |

| Molecular Formula | |

| Molecular Weight | 213.66 g/mol |

| Appearance | White to pale yellow solid (low melting point) or oil |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

| pKa (Calculated) | ~2.3 (Pyridine N) |

| LogP | ~2.4 - 2.7 (Lipophilic) |

| Precursor | 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8) |

Synthetic Pathways[2][3][4]

The synthesis of CAS 295349-62-1 typically proceeds from commercially available 2-chloropyridine-4-carboxylic acid . Direct esterification with tert-butanol is challenging due to steric bulk; therefore, activation of the carboxylic acid is required.

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method is robust for multi-gram synthesis but requires moisture-free conditions.

-

Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.

-

Chlorination: Add Thionyl Chloride (

, 2.0 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases and the solid dissolves. -

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride. -

Esterification: Dissolve the residue in dry DCM. Cool to 0°C. Add a solution of tert-butanol (1.5 eq) and Triethylamine (

, 2.5 eq) dropwise. -

Workup: Stir at room temperature for 12 hours. Wash with saturated

and brine. Dry over

Method B: The Boc-Anhydride Route (Mild Conditions)

Ideal for small-scale lab synthesis to avoid acidic byproducts.

-

Reagents: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in tert-butanol (solvent/reagent).

-

Coupling: Add Di-tert-butyl dicarbonate (

, 2.0 eq) and DMAP (0.2 eq). -

Reaction: Stir at 40°C for 12–24 hours. The

activates the acid, which is then trapped by the excess tert-butanol. -

Purification: Evaporate solvent and purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of Tert-butyl 2-chloropyridine-4-carboxylate via the Acid Chloride pathway.

Reactivity & Applications in Drug Discovery[1][5]

The strategic value of CAS 295349-62-1 lies in its orthogonal reactivity . The electron-withdrawing ester group at C4 activates the C2-chlorine towards nucleophilic attack, while the bulky tert-butyl group prevents unwanted attack at the carbonyl center during basic coupling reactions.

C2-Functionalization (The "Handle")

The C2-chloro position is a prime candidate for:

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids using Pd catalysts (e.g.,

,-

Conditions:

, -

Outcome: The tert-butyl ester remains intact, unlike methyl esters which may hydrolyze.

-

-

Nucleophilic Aromatic Substitution (

): Reaction with primary/secondary amines.-

Conditions: Amine, DIPEA, DMSO, 100°C.

-

Mechanism:[2] The 4-ester group pulls electron density, lowering the LUMO energy at C2.

-

C4-Deprotection (The "Mask")

Once the C2 position is functionalized, the C4 ester can be hydrolyzed to the free carboxylic acid for further elaboration (e.g., amide coupling).

-

Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Selectivity: This acidic cleavage leaves other base-sensitive groups (like nitriles or other esters) intact.

Visualization: Divergent Reactivity Map

Figure 2: Orthogonal functionalization logic. C2 is modified under basic/neutral conditions; C4 is modified under acidic conditions.

Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, it should be handled as a standard halogenated pyridine derivative.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762480, Tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

-

Boukachabia, M., et al. (2025). "Condensation of carboxylic acids with amines using the Boc2O/DMAP system."[2] Organic & Biomolecular Chemistry. (Validates Boc2O activation mechanism).

-

Mkhalid, I., et al. (2014). "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II)."[4] Asian Journal of Chemistry. (Validates Suzuki coupling on chloropyridines).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility of Tert-butyl 2-chloropyridine-4-carboxylate

Section 1: Introduction and Strategic Importance

Tert-butyl 2-chloropyridine-4-carboxylate (CAS No. 295349-62-1, Molecular Weight: 213.66 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its substituted pyridine core is a common scaffold in pharmacologically active agents. Understanding and accurately quantifying the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility in synthesis, informs reaction conditions, and, most importantly, influences the developability of any subsequent drug candidate.

Poor aqueous solubility is a primary driver of late-stage failures in the pharmaceutical pipeline, leading to challenges in formulation, low bioavailability, and unpredictable clinical outcomes.[5] Therefore, a robust characterization of the solubility profile of key intermediates like tert-butyl 2-chloropyridine-4-carboxylate is a foundational step in any drug development program. This guide provides both the theoretical grounding and a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility.

Section 2: The Theoretical Framework of Solubility

To accurately measure solubility, one must first understand the principles governing the dissolution process. The solubility of a compound is a measure of the maximum amount of that substance that can dissolve in a specific solvent at a given temperature to form a saturated solution in equilibrium with the undissolved solid.[6]

The "Like Dissolves Like" Principle in Action

The molecular structure of tert-butyl 2-chloropyridine-4-carboxylate—featuring a moderately polar chloropyridine ring and a nonpolar tert-butyl ester group—governs its solubility behavior. Following the principle of "like dissolves like," the compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, ether, and toluene.[7] These solvents are capable of forming favorable van der Waals and dipole-dipole interactions with the solute. Conversely, its solubility in water is low.[7] The large, nonpolar tert-butyl group and the overall low polarity of the molecule make it difficult to disrupt the strong hydrogen-bonding network of water, resulting in poor solvation.[7]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pharmaceutical sciences, solubility data can be categorized into two types: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.[8][9] While fast, this method can often overestimate the true solubility as it can lead to the formation of supersaturated, metastable solutions.[6][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[6][8] This "shake-flask" method is considered the gold standard for its accuracy and is essential for pre-formulation and regulatory filings.[10]

Causality in Experimental Choice: For a definitive characterization intended for drug development, determining the thermodynamic solubility is paramount. It represents the true physical limit of dissolution and provides the most reliable data for modeling bioavailability and developing stable formulations. The protocol detailed in this guide is therefore focused on this gold-standard approach.

Section 3: Qualitative Solubility Profile

While precise quantitative data for tert-butyl 2-chloropyridine-4-carboxylate is not widely published, its general solubility characteristics are known from supplier technical data. The following table summarizes this information. The subsequent sections of this guide provide a comprehensive protocol to determine the precise quantitative values.

| Solvent Type | Examples | Reported Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low[7] | The molecule's low polarity and inability to form strong hydrogen bonds prevent it from effectively integrating into the water structure. |

| Non-polar Organic | Toluene, Ether | Good[7] | Favorable van der Waals interactions between the non-polar solvent and the tert-butyl and aromatic components of the solute. |

| Polar Aprotic | Dichloromethane, Chloroform | Good[7] | The moderate polarity of the solvent can interact effectively with the dipole moment of the chloropyridine ring. |

| Polar Protic | Ethanol, Methanol | Expected to be Soluble | The alcohol can act as both a hydrogen bond donor and acceptor and has a non-polar alkyl chain, allowing for favorable interactions with different parts of the molecule. |

Section 4: A Validated Protocol for Thermodynamic Solubility Determination

This section provides a self-validating, step-by-step protocol for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate using the definitive shake-flask method coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Part A: The Shake-Flask Method for Achieving Equilibrium

This procedure ensures that the solvent becomes fully saturated with the compound, reaching a true thermodynamic equilibrium.

Materials and Equipment:

-

Tert-butyl 2-chloropyridine-4-carboxylate (solid, >97% purity)

-

Solvent of choice (e.g., pH 7.4 PBS, Methanol, Acetonitrile)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Spatula

Step-by-Step Protocol:

-

Prepare Vials: Label two glass vials for each solvent to be tested (measurements should always be performed in at least duplicate for reproducibility).

-

Add Compound: Tare the balance and carefully add approximately 2-5 mg of the solid compound directly into each vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Expert Insight: Adding a significant excess ensures that even after saturation is reached, a solid phase remains, which is the definition of an equilibrium system.[6]

-

-

Add Solvent: Accurately pipette 1.0 mL of the desired pre-equilibrated solvent (at 25°C) into each vial.

-

Seal and Shake: Tightly cap the vials. Place them securely on an orbital shaker set to 200-300 rpm and a constant temperature of 25°C.

-

Rationale: This provides consistent agitation to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process.

-

-

Equilibrate: Allow the vials to shake for a full 24 hours.

-

Causality: A 24-hour period is a widely accepted standard to ensure that slow dissolution kinetics or transformations between different solid forms (polymorphs) do not lead to an underestimation of the true thermodynamic solubility.[8] Some protocols may extend this to 48 hours to be certain.

-

-

Visual Confirmation: After 24 hours, visually inspect each vial. There must be undissolved solid material at the bottom. If all the solid has dissolved, the experiment is invalid for that sample, and it must be repeated with a greater initial amount of compound.

Part B: Separation of Saturated Solution from Excess Solid

To analyze the concentration of the dissolved compound, the saturated supernatant must be completely separated from any remaining solid particles.

Materials and Equipment:

-

Centrifuge

-

1 mL syringes

-

0.45 µm PTFE syringe filters

-

Clean HPLC vials with caps

Step-by-Step Protocol:

-

Stop Agitation: Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

Centrifugation: Place the vials in a centrifuge and spin at 10,000 x g for 15 minutes.

-

Expert Insight: Centrifugation pellets the majority of the excess solid, reducing the burden on the subsequent filtration step and minimizing the risk of the filter clogging or leaching extractables.

-

-

Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.45 µm PTFE syringe filter to the syringe.

-

Rationale: A PTFE filter is chosen for its broad chemical compatibility with most organic solvents and aqueous buffers. The 0.45 µm pore size is standard for removing fine particulates that could interfere with HPLC analysis.

-

-

Collect Sample: Discard the first 100-200 µL of filtrate (to saturate any binding sites on the filter membrane) and then dispense the remaining saturated solution directly into a clean, labeled HPLC vial. Cap immediately.

Part C: Quantitative Analysis by Reverse-Phase HPLC-UV

This procedure uses a calibrated HPLC system to precisely measure the concentration of the compound in the filtered saturated solution.

Materials and Equipment:

-

HPLC system with UV/Vis or Diode-Array Detector (DAD)

-

Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic Acid (FA)

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Prepare Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid. Degas the solution before use.

-

Rationale: A C18 column is a workhorse for moderately polar compounds. The ACN/Water mixture provides good separation power, and the formic acid helps to ensure sharp peak shapes by protonating any basic sites on the compound or column.

-

-

Prepare Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in Acetonitrile to create a 1 mg/mL stock solution.

-

Prepare Calibration Standards: Perform a serial dilution of the stock solution with the mobile phase to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, and 1 µg/mL).

-

Set Up HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

UV Detection: Set the detector to acquire data across a range (e.g., 200-400 nm). The quantification wavelength should be set at the absorbance maximum (λmax) for the compound, which for a pyridine ring is typically around 260-275 nm.[11][12]

-

-

Run Analysis:

-

First, inject the calibration standards from lowest to highest concentration.

-

Next, inject the filtered samples from Part B. It may be necessary to dilute the samples with mobile phase if the concentration is expected to be above the highest calibration standard.

-

-

Calculate Solubility:

-

Generate a calibration curve by plotting the peak area from the UV chromatogram versus the known concentration of each standard. The curve should be linear with an R² value > 0.995.

-

Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration (x) of the compound in your saturated samples based on their measured peak areas (y).

-

Adjust for any dilutions made to the sample. The resulting value is the thermodynamic solubility in µg/mL or mg/mL.

-

Section 5: Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the entire solubility determination process, from initial preparation to the final quantitative result.

Caption: Workflow for Thermodynamic Solubility Determination.

Section 6: Conclusion and Application

This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate. By adhering to the principles of equilibrium solubility and employing precise analytical techniques like HPLC, researchers can generate high-quality, trustworthy data. This data is fundamental for guiding decisions in synthetic route optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of success for new chemical entities derived from this versatile building block.

References

-

Pipzine Chemicals. tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]

-

Capot Chemical Co., Ltd. MSDS of tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]

-

Wikipedia. Pyridine. [Online] Available at: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Online] Available at: [Link]

-

NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Online] Available at: [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Online] Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

-

PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Online] Available at: [Link]

-

SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Online] Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online] Available at: [Link]

-

ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Online] Available at: [Link]

-

Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization.... [Online] Available at: [Link]

-

ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Online] Available at: [Link]

-

Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Online] Available at: [Link]

-

Solubility of Things. Pyridine. [Online] Available at: [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Online] Available at: [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Online] Available at: [Link]

-

PubChem. 4-(tert-Butyl)-2-chloropyridine. [Online] Available at: [Link]

-

INDOFINE Chemical Company. tert-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]

-

Molbase. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. tert-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE | 295349-62-1 | INDOFINE Chemical Company [indofinechemical.com]

- 4. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE | CAS 295349-62-1 [matrix-fine-chemicals.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Tert-Butyl 2-Chloropyridine-4-Carboxylate Supplier & Manufacturer China | Specifications, Safety Data, Applications [pipzine-chem.com]

- 8. enamine.net [enamine.net]

- 9. ovid.com [ovid.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. apps.dtic.mil [apps.dtic.mil]

Navigating the Synthesis and Safety of Tert-butyl 2-chloropyridine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tert-butyl 2-chloropyridine-4-carboxylate in Medicinal Chemistry

Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic building block in modern drug discovery and development. Its strategic importance lies in the versatile reactivity of the substituted pyridine ring, which allows for the construction of complex molecular architectures found in a variety of therapeutic agents. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the tert-butyl ester at the 4-position serves as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a site for further chemical modification. This combination of features makes it a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of tert-butyl 2-chloropyridine-4-carboxylate, as well as a detailed experimental protocol for its synthesis. The information presented herein is intended to empower researchers to work with this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. Below is a summary of the key properties of tert-butyl 2-chloropyridine-4-carboxylate.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Low solubility in water; Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |

| Stability | Stable under recommended storage conditions. Sensitive to heat, moisture, and light. | [2][3] |

Hazard Identification and Risk Assessment

While specific toxicological data for tert-butyl 2-chloropyridine-4-carboxylate is not extensively documented, the hazards can be inferred from the known risks associated with structurally similar chloropyridine derivatives.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Inferred)

-

Skin Irritation (Category 2) : May cause skin irritation.[4]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]

Routes of Exposure:

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Skin Contact: Direct contact may cause skin irritation, redness, and itching.

-

Eye Contact: Contact with eyes can cause serious irritation and potential damage.

-

Ingestion: Ingestion may cause gastrointestinal irritation.

Causality of Hazards: The reactivity of the chloropyridine ring system is a key contributor to its hazardous properties. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring makes the compound susceptible to nucleophilic attack, which can also occur with biological macromolecules, leading to irritation and potential toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with tert-butyl 2-chloropyridine-4-carboxylate. The following engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[5]

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Latex gloves are not recommended.[5]

-

Protective Clothing: A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing such as an apron or coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The compound is sensitive to moisture and light, so storage in a desiccator and in an amber or opaque container is recommended.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

-

Labeling: All containers must be clearly labeled with the full chemical name, date received, and any relevant hazard warnings.

Disposal

-

Waste Characterization: All waste containing tert-butyl 2-chloropyridine-4-carboxylate must be treated as hazardous waste.

-

Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for incineration by a licensed disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.

-

Contaminated Materials: Any materials, such as gloves, weighing paper, and pipette tips, that come into contact with the compound should be disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response

-

Small Spills: For small spills, carefully absorb the material with an inert absorbent material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Experimental Protocol: Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate

The following protocol is a representative method for the synthesis of tert-butyl 2-chloropyridine-4-carboxylate via the esterification of 2-chloropyridine-4-carboxylic acid. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Reaction Scheme:

2-chloropyridine-4-carboxylic acid + di-tert-butyl dicarbonate → tert-butyl 2-chloropyridine-4-carboxylate

Materials and Reagents:

-

2-chloropyridine-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 equivalents). The addition of Boc anhydride may cause some effervescence (release of carbon dioxide).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-chloropyridine-4-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as water can react with the Boc anhydride and compete with the desired esterification reaction.

-

DMAP as a Catalyst: 4-Dimethylaminopyridine is a highly effective acylation catalyst that accelerates the reaction between the carboxylic acid and Boc anhydride.

-

Aqueous Workup: The washes with saturated sodium bicarbonate solution are to remove any unreacted 2-chloropyridine-4-carboxylic acid and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

Conclusion

Tert-butyl 2-chloropyridine-4-carboxylate is a valuable and versatile building block in pharmaceutical research. While it presents manageable hazards, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for its responsible use. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and continue to leverage its potential in the development of new and innovative medicines. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are best served by a cautious and informed approach, especially when comprehensive toxicological data is not yet available.

References

- MSDS of tert-butyl 2-chloropyridine-4-carboxylate. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/295349-62-1.pdf]

- 4-tert-Butylpyridine Safety Data Sheet. (2022-12-12). Ossila Ltd. [URL: https://cdn.ossila.com/sds/4-tert-butylpyridine-sds.pdf]

- tert-butyl 2-chloropyridine-4-carboxylate. Pipzine Chemicals. [URL: https://www.pipzinechem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/c70002]

- Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific. [URL: https://postapplescientific.com/blog/post/handling-pyridine-best-practices-and-precautions]

- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [URL: https://www.dartmouth.edu/~ehs/chem/waste/guide.html]

- The Role of 4-tert-butyl-2-chloropyridine in Pharmaceutical Synthesis. (2026-01-26). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-4-tert-butyl-2-chloropyridine-in-pharmaceutical-synthesis-24575715.html]

- Pyridine MSDS. (2010-06-10). Actylis Lab Solutions. [URL: https://www.actylis.com/ui/msds/US/PYRIDINE_97_110-86-1_Actylis.pdf]

Sources

- 1. nbinno.com [nbinno.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Tert-Butyl 2-Chloropyridine-4-Carboxylate Supplier & Manufacturer China | Specifications, Safety Data, Applications [pipzine-chem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-chloropyridine-4-carboxylate

Introduction: A Versatile Building Block in Modern Drug Discovery

Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic intermediate increasingly utilized in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique molecular architecture, featuring a substituted pyridine ring, a labile tert-butyl ester, and a reactive chlorine atom, offers medicinal chemists a versatile scaffold for structural elaboration. However, the very features that make this compound an attractive synthetic building block also render it susceptible to various degradation pathways.[1] A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice, but a critical prerequisite for ensuring the quality, reproducibility, and safety of downstream processes and, ultimately, the final drug product.

This guide provides an in-depth technical overview of the stability and optimal storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. We will delve into the chemical causality behind its degradation, propose scientifically grounded protocols for its handling and stability assessment, and offer field-proven insights to aid researchers, scientists, and drug development professionals in maintaining the integrity of this vital chemical intermediate.

I. Physicochemical Properties and Inherent Stability Considerations

Tert-butyl 2-chloropyridine-4-carboxylate is typically a solid at room temperature, exhibiting low solubility in water but good solubility in common organic solvents such as dichloromethane.[1][2] The molecule's stability is intrinsically linked to the chemical properties of its functional groups: the 2-chloro-substituted pyridine ring and the tert-butyl carboxylate ester.

| Property | Value/Description | Source |

| Chemical Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | Typically a solid | [1][2] |

| Solubility in Water | Low | [1][2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |

The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom makes the pyridine ring susceptible to nucleophilic substitution. The tert-butyl ester, while generally more stable to basic hydrolysis than other simple alkyl esters due to steric hindrance, is highly susceptible to acid-catalyzed hydrolysis.[3]

II. Key Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is fundamental to designing effective storage and handling protocols. Based on the compound's structure and data from related molecules, we can anticipate three primary modes of degradation: hydrolysis, photodegradation, and thermal decomposition.

A. Hydrolytic Degradation

Hydrolysis represents a significant stability concern for tert-butyl 2-chloropyridine-4-carboxylate. The ester linkage is the primary site of hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester is particularly labile under acidic conditions. The reaction proceeds via a unimolecular mechanism (AAL1) involving protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. This pathway is generally rapid and can lead to the formation of 2-chloropyridine-4-carboxylic acid and tert-butanol. The low pH of an aqueous solution can be sufficient to catalyze this degradation over time.[4]

-

Base-Catalyzed Hydrolysis: While tert-butyl esters are known to be relatively resistant to basic hydrolysis due to the steric bulk of the tert-butyl group, degradation can still occur, albeit at a slower rate than acid-catalyzed hydrolysis.[3] Under strongly basic conditions, nucleophilic attack by hydroxide ions on the carbonyl carbon can lead to the formation of the corresponding carboxylate salt.

B. Photodegradation

Chlorinated pyridines are known to be susceptible to photodegradation.[5] Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. This underscores the critical importance of protecting the compound from light.[1]

C. Thermal Decomposition

Elevated temperatures can promote the degradation of tert-butyl 2-chloropyridine-4-carboxylate.[1] The thermal decomposition of carboxylic acid esters can proceed through various mechanisms, including decarboxylation and cleavage of the ester bond.[6][7] For this specific molecule, thermal stress could potentially lead to the elimination of isobutylene and the formation of 2-chloropyridine-4-carboxylic acid.

Caption: Proposed primary degradation pathways for tert-butyl 2-chloropyridine-4-carboxylate.

III. Recommended Storage and Handling Protocols

Based on the inherent stability characteristics of tert-butyl 2-chloropyridine-4-carboxylate, the following storage and handling protocols are recommended to ensure its long-term integrity:

-

Temperature: Store in a cool, well-ventilated area.[1] Refrigeration is recommended for long-term storage. Avoid exposure to high temperatures to prevent thermal decomposition.[1]

-

Light: The compound should be stored in light-resistant containers to prevent photodegradation.[1] Amber glass bottles or opaque containers are suitable.

-

Moisture and Atmosphere: Store in a dry environment, as moisture can lead to hydrolysis.[1] The use of desiccants is advisable. Containers should be tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[8]

-

Inert Atmosphere: For highly sensitive applications or long-term storage of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative and moisture-driven degradation.

-

Chemical Incompatibility: Avoid storage in proximity to strong acids, bases, and oxidizing agents to prevent accelerated degradation.[1]

IV. Experimental Workflow for Stability Assessment: A Self-Validating System

A robust stability assessment program is crucial for defining the shelf-life and appropriate storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. A forced degradation study is an essential component of this program, designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13]

Caption: Experimental workflow for a forced degradation study.

A. Proposed Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

-

Preparation of Stock Solution: Prepare a stock solution of tert-butyl 2-chloropyridine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate at 60°C for a specified period.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature for a specified period, protected from light.

-

At each time point, withdraw a sample and dilute with the mobile phase.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

-

Expose the solid residue to a dry heat of 80°C for a specified period.

-

At each time point, reconstitute the residue in the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (and the solid material) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

-

B. Proposed Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential impurities.[11][17]

-

Chromatographic System:

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating the nonpolar parent compound from potentially more polar degradants.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient allows for the elution of a wider range of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength that provides a good response for the parent compound (a photodiode array detector is highly recommended to assess peak purity).

-

Column Temperature: 30°C.

-

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

V. Conclusion: Ensuring Quality Through Scientific Rigor

The stability of tert-butyl 2-chloropyridine-4-carboxylate is a critical parameter that directly impacts its utility in research and drug development. While inherently susceptible to hydrolysis, photodegradation, and thermal decomposition, these liabilities can be effectively managed through the implementation of scientifically sound storage and handling protocols. A comprehensive understanding of the compound's degradation pathways, coupled with the development and validation of a robust stability-indicating analytical method, forms a self-validating system that ensures the quality and reliability of this important synthetic intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with chemical instability and confidently advance their scientific endeavors.

References

- tert-butyl 2-chloropyridine-4-carboxylate - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgoJRcRdvCUvMyivP_eXqotMSu3J2f6FEMnmjS2IgDzBf-IvlwCTrlaGs3xsPg6hHdYclCuesEugCa27hAfBM5c9SBLtRrpgx24t-i6yCypRixH0JCYZqT4YkPBRpXu2PlEJSjrSfzTGM7fHkV1eIuhw09BqABMc5TfLRbcNXSE4FURdKIyoqK6OSkytjkWMbGROWN8Ucurw==]

- 2-Chloropyridine-4-carboxylicacidtert-butylester - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7jVfSMGcaoIT2mTx05-QJd7mT6wSPhuc9VAx1x_xFSO3Sq0z-qxmOTxaUT1zQjOZfanNLoWW_DA__pgaaI-xPRcNqz3pTqNWBaz6ijtDxifdYOyHhSmB8nHhDJym0zPaIgFalNeeH6ib0dv4lUoj2VNp3j9Z__MK5DK76aVxmQyjwFfQwrxV-SSM4--W17spYULx2HBeI7LfYlJ6coWs=]

- MSDS of tert-butyl 2-chloropyridine-4-carboxyl

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-XtGLuAg9oULx4Pan7xMlCwaptsKCWeBMKlpXYLwU5EeMLabgQ_5u--dLXcBlbSkQQ7CZ2u2evikeqoCnBEAq0ZtuMIC0hI13Y56z0WhuWaembkH5nIUCUqthlX9PeMoE4eAHEAWUxMNetxzscVA1vGqkHRnJsrPnHea]

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8IteeMFa5ssKXVod9HUBSXtSYDJw8vMWc0zRm8-j6nm27iP2bspdr75u_kHUzIEZ9EWWBEeKUD4Y7EoZAz_ML37efT72vvvmrO5KwBG8cQWzOKbhWKkwwGSIWhNsgZ1ifYm_d]

- 4-(tert-Butyl)-2-chloropyridine | 81167-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-nmh8VEcNiyDrdGCwUCsHmcrzHABHJhWUs-9qc9e6x4NpTPPGhkGut0tsinGB-fI49ZvgBMsSo1qUMVtJYCeB_TNe7OjcAzxfV21GkJ_RBklZGuzPDkU9PcmHPw7F7kllLsv3w==]

- 4-tert-Butylpyridine - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWEXumJ1o2jA0HT0Qt4jvXjLovM1ALkz-IoZpaiDXrbMMVCo1Q5bY552D7-utLm16lAtwfCtlacyulU_5-5PAvSz2gToSbFalaggAX1qwJQ2-aWgow2yG76g6S3lmSMwUCNfGAWjnqFiJAkIv78E2lBgLh9T8=]

- 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH71nw38dQy1C8BntHpEVXj0I68rrXh0g3N3EHQGUSvrjxp87Mdl_d_huO37aOFGMNEUIUA7AKBMBIWiCQyIf1rcPXkBe_ll6-M1wmVm18qltSaucFjS7Vn7QsrWqJsNc8aSOHKMeTkVykNTa02wskvel-ynWQ2Dg8-RqbhLEh9BUc8umA=]

- (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp5CmAl2OraJ0w5UkEd1TJlKWIKMSREwX2vvCVM9eKePc0PJ-mnFv9AenAvLjweq4hN9WXpUjWy1olebbbXFuJizKXBBe86sCTTwY9u8cOdvUmrbLGfpgs-CM2PyXwWu-Swtpl8PTl4OIsfIzEXLrM4ZcnGKyfUIUjdiIobnzo_5LsytTWt1QBR01n]

- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMAmN-qpFY9NHrACk_VRgAQRYeOuzAz4_Tvu-oYS5MWcMN3wQJHEJQD0Fr6PuEMYyUQhIPr_YPgzwjQQCaN_AstHoPrebLhgNEixYtK-4BmG5tXuUT0yB8R8y3VmhcY51qE29RpKjTzP5TKXQ=]

- tert-Butyl Esters - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHT0TB5zgesNOY6ImCjgaNc_nWA9SgvLc3o4DQCvI56zdeEZCXpEZV2XWxB7dFEKGKHe82c7wKtTM6Wcm5ELLHxs6GGIrvDQhm7Kx7OH82oho8RWxvVfk40rjhtKjj2D2JRGKiR_rF3tWQZwCfnpSyE8ImIHndLE-nVZNapNyi8eoU9quILWHly29xPQ==]

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9X90tmgvuLWkJ9ctB_HrvaYlELYPYbMBVTVSlC7xvQAd-UgmPETQOHG0KRxIFRQAFt5wnVzLxA0rXGpsz-yA6xtWDn1QPEYXAhr-v8KlPY0EK3g6jy6DCDv19IhckU_1hZJ3-LKFafwPPb9znHZBeUG8RJaxKUTAc2f4Vjz18Y61uB2m9jzuahReyAXb_LvcGi1Jk6KTop8FJAiUrCkgXy0J3muA8Nxk749D2OY0U-klAveKPBDtLjaIyoAERzU7AGcoVHV4=]

- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Kg5DjY2SLzSKLis2QNshecG30V0oxKOO6_u19KA00ciT54EmCf3n_bpiLvFbXLob-ekCXpDZ6fWS4YXXtSO_yZNqX_Z6z4JoYUUyxxDCwf5mewhRHNNHGgZAzX210VnJRtHToB4NHHepkDiZV3UAee6vvMmBVTws03tAZEZgAANdrKQsxNnRoKVIaDyoGPLDDLQHHLnFiVXDs37gJLQdUPFXnzkUObY5FELn_dctnWF8jRcM0VLBi2E1DHhfItNBwhGNaq2PrOVXFhJxlKa82Gf61ywouT8zAnxPRdDN2WvYUw==]

- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMsLx7H5AAtgssGlx9OiRfE19yAEvjrevxpwlTufqMzh9Soq-k5zC3ySx4SO5XK_PrQfPZqUYsI6G3tyxshfNQJ9-tn1p4v2FgQx-JWmVyUv4cZPR5n4tnsVA6lTJKO1YOq58d]

- Stability Indicating HPLC Method Development: A Review - IRJPMS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFedmbtvarMKTsTOvuwAh-WyaMaucF-wuY_3v51E4qbxjPl1BByHw2OYt3NDPGRrLFLKoeGnyq9c_53DIfbboFPg8PiYGaj7Nxdq9oXe1RMnpR_5R5yDOKusC56KChzjxGH_ONyWLNM6NMa8040bMI09RNMD6fIhSB1CuPqdg==]

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0iX7Jjt5xRa5XRxS5qU5pGEIzPnvmcYx95s2KTkDKjK2LEK5bxuz4iXJByLIuroJyMqi0DZQhC1kxWVl0XU3BctYXSMe5yBu6sPvRKb_JUcoWt0BJ1674gIBvbmT9xzs=]

- Forced Degradation Studies - MedCrave online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC5kQ_GEfIXIYC14b_Di7EH-qFz2iXNCrPgSozVwGYEj54b7YZuOCA7CqLJ2uLbJbGuadtujEzBNhHZxKuok0VW12FZnEWYDr-kVHhZP1uMI7BQrbHCLsex1GW5grVPKLSvI8vp_mnwEFRr-_oA5uB-3kmD1HnsqesN3I=]

- Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHboeb5Oq-jY-lXGpPHCqfCmVuMDdeo4w4x_qh4V0wPBcsuoBhA5PcpY81fhaHRu_ckkig1SDIlDNgpUg7eRtZZngMFSjDkK4SgfFxedjRrgcnNVxVIwKzWkR0culixSM9wfuaPvShB7pobUF0Nuzbj60CaNonm5OlSNkAVbLyhOIjlCe3pPpyBsSGB65GG5wvjn0CvPbpVUSunzVciQ04W3XlHm_nqoQmNLKhJ-Ie2vtlQ21ohOyJQrV1-sJUMiy4=]

- Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7s2ZPjSxim1T-TbWbqt6SZsQ64q4qUNr1DYsy23pzLK93Sdh0dB4XDUz2TDRxWG7dlvZ3b57NjugtQ1xoWgX1j50teVLrvHz05jLwVis78DvoerMFn0enz_7rXIio019hlLuaqW6YeuwUHkaD1ldi5II=]

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs5MgE9gWGccWwOPGoyU_DBXLdrIXT6fvpOUj2WFwBbQWmRtDv8aODCQF-7Hdyi4wilWOxM9Q0IT9ukDs0wDyyKSEFc7ZYnRQwXN1gs0oUw5Sio4Rub-R2dHKzdSTGHZiDS2fJ0G_Up1Z7CCAlr9LtsJrBfpUavi316Tz78eybT_dDRL7qYZoLJta8i-cllPHeaQfiTA==]

- US2758999A - Esterification of pyridine carboxylic acids - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tC_Hybi9pKK1Cgr4r4YfD-fQgSRUe_V-UaLxmmkNjUOAITG95TqmoeFdxHr_MX8IH2l3UJYzuH0-jq-QTlNZ07HhiF5UXbz2ybHLzzhtl_Ib0m6J5yLgi2HUBT04-CiO3WPuAZAP6bpO]

- (PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpGtGuzOKxOnbenoboWciwZBfBNOijZWZlGszPj_WehZ7eEG2DPT6L_cCpXngfp5Aa8GqeZ85et4Tmoyi7iOe1hLOVLDakm3QbOdcM3W2vXUIHcdP0gbBeSzqCnuK4aRnbBAHDUPncdbWyuah1OM9Ew2VSsDR225igf0yPwkujV5vE7jUsJmvBG8LznRFS6GqQtg2CMhprgxruPMUPw1gKyExG]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://vertexaisearch.cloud.google.

- Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9P2boAoZ57mJRIS5mofHZQW0Y8AmUB_ZMMZzq8oN9o2JBZuyelu5wrMCM9kDoTkgnyWWbl3y75MglYhk61y4lzbfqfAm-K4PNetLmdDixvQVCQ-e8qUYMO5LSikUmarVfTqIboBcMjX5ggST4lUz2cyAmzh2OuOvsRHUm0g5ql7zVm6Yj2eHbZPoOayxhEnsMoOGyORQ5P_DzE9a-58IVCI0Nk0o=]

- WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnx6fJiAdLuJtJ__wtJfWuYgku_Am1YiGUhQDNdQw-otiXrhRMsVgPWM11OhpsPyovbdjigiH3n_gLbK0gy9hclcgz7Xzb3tCPOR7zgzipZK_d8E8GbZpOF8aiLxayvPBDOBiAaJupcLeqnRzGA==]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuJz_ZtyekAZu8Gh3p7BKO-DzwEot8sHVYftA5MEEVhsK6IbRdwDhMs9ffkBFCAKpX5GXpxusnAATCGeVJfR86mjsycFLHdnCjROlSspVAM3TbyJ768HgH_k_o9thqzfBoyLc75rRsR-jfH-VhlFuft2-mzvfBEVP]

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5a0A1DdBbbrLLqQvJ_4p-BvI1ZTNg8Rv9pidg7q1Y6n8DY9eCzFthLlyO3zCd17kfCkcSLU5bhkH4WVCK411OxyntLaAlJmWND5X3gCqYygLOM6J6i8Pv_P6r27aPTy-P8ImJrvGV6oh6PkJGPixAak8B81etfd8sPk21]

- RD Laboratories - Photostability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxS2XyAj5zDHi5dmd6R92S2T9lv11E1w1wW17Ur_BFdmt_VrlkppD7xWTuG--2LmdKGp50aDaHguCyj8PvphsLT1Y1mswPGFV6ed2EgoobhcNUM2BUev_Nbdem5J2fg51REKXPfHtJELIn3hF9aqAeqFkfeMdJQBNEpDzFNFkWZ20=]

- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0XBBC0a1qJM2ryfJp9PgR7VUqTAS9nFtJrsVMEkG5X4Qzi-4vRQoJMUqOhdfZ_gsQY85WXbfdWVbjz4jJoGbAjbwzdmkcVzHcXvUSTRvNzjRDii7VHuYG-67FR_YyVU-1ueMFMisn-tCGzHE=]

- Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2HvM41y9hx4PANp2nlHWpgsLp8ytFUrPbn1xD55LhT8EiPOce7pn31ZMU2ZuQhNjrCbcHmv5ErKglqBGg-0Q-3gy6Qe8T4vs-cC_eDQcWzcGuVj0xIyYQqT0YGD_Em0kdsCZWclkUtaFJDBTOd0X7OaqFMmh5LWBWNrmTS7oI7Gfawo4laIfiLf6uunXZUMuYSo4UZ6SZ-cGICPQpDEK6jfj6h-MpUgoX7nO--Wh-aA==]

- Sop for force degradation study - Pharma Dekho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_cDNUQlz29HNqN2-4gvGYLoF96EtVbyjJqLgwNEGLjC5V1vs5bi6cnNlDwCPC86V8jauhD74kbqyCFiF34JUvnhexyGv93GVwXNXC_vEKX5xrFUseoxbrQ4j8Pp_fn7_XLGeL4lp1yJFQDm1LpvK_PTi]

- 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoNiswnBDBD3S3hWlNP7bZwWJCJ2uvchxEt3lH7Cd_r7k7ObRKgRVjfcvqaSYJvizvsrUWWBBWGltWr9QSmkuVGT5b4dR8Jd_QM_gErC2yKVGGmujsJSJEIcLsESXIGM2P5HQVev06_L8iOy1dg32cy5lnDv3B46SuHB4HlPWgVmjhoNFQv3iyTJZfUHmGttikzeF7iiH3Cg==]

Sources

- 1. Tert-Butyl 2-Chloropyridine-4-Carboxylate Supplier & Manufacturer China | Specifications, Safety Data, Applications [pipzine-chem.com]

- 2. 2-Chloropyridine-4-carboxylic acid tert-butyl ester | Quality Supplier & Manufacturer in China | Product Details, Specifications, Safety & Price [pipzine-chem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjpms.com [irjpms.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pharmadekho.com [pharmadekho.com]

- 14. fda.gov [fda.gov]

- 15. database.ich.org [database.ich.org]

- 16. rdlaboratories.com [rdlaboratories.com]

- 17. researchgate.net [researchgate.net]

Strategic Utilization of Tert-butyl 2-chloropyridine-4-carboxylate: A Modular Scaffold for Drug Discovery

The following technical guide details the strategic application, synthetic utility, and experimental handling of Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1).

Executive Summary & Chemical Profile

Tert-butyl 2-chloropyridine-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional orthogonality : it possesses an electrophilic handle at the C2 position (chlorine) and a masked nucleophilic/hydrogen-bonding handle at the C4 position (protected carboxylate).

Unlike simple chloropyridines, the C4-ester moiety electronically activates the ring, facilitating nucleophilic attacks at C2 that would otherwise be sluggish. Simultaneously, the bulky tert-butyl group provides steric protection against unwanted nucleophilic attack at the carbonyl carbon, allowing for chemoselective transformations elsewhere on the molecule.

Chemical Identity

| Property | Specification |

| CAS Number | 295349-62-1 |

| IUPAC Name | tert-butyl 2-chloropyridine-4-carboxylate |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; insoluble in water |

| Key Features | Acid-labile protecting group; Activated C2-Cl bond |

Synthetic Utility: The "Why" and "How"

The core utility of this molecule is its ability to serve as a linchpin in Late-Stage Diversification (LSD) strategies. It allows researchers to construct complex libraries by modifying the C2 position while keeping the C4 position inert (protected), or vice versa.

Electronic Activation (The Mechanistic Edge)

A standard 2-chloropyridine is relatively electron-rich compared to pyrimidines, making SNAr (Nucleophilic Aromatic Substitution) difficult without harsh conditions.

-

The Advantage: The carboxylate at C4 is an Electron-Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the ring, significantly lowering the energy barrier for nucleophilic attack at C2.

-

Result: SNAr reactions with amines can often proceed at moderate temperatures (60–80°C) without requiring palladium catalysts, unlike unsubstituted 2-chloropyridine.

Orthogonality Map

The following diagram illustrates the divergent reactivity pathways available from this single intermediate.

Figure 1: Divergent synthetic pathways. The scaffold allows selective functionalization at C2 (Green paths) or C4 (Red/Yellow paths).

Applications in Medicinal Chemistry

This scaffold is ubiquitous in the synthesis of bioactive molecules, particularly in oncology and immunology.

Kinase Inhibitors (VEGFR / c-Met / BTK)

Many kinase inhibitors feature a "Head-Linker-Tail" architecture.

-

The Role: The pyridine ring acts as the central linker.

-

C2 Substitution: Often linked to an aryl or heteroaryl "tail" that occupies the hydrophobic pocket of the kinase.

-

C4 Substitution: The carboxylate is converted to an amide (carboxamide) which forms critical hydrogen bonds with the hinge region of the kinase (e.g., residues like Cys919 in VEGFR2).

-

Example Class: Analogs of Sorafenib or Regorafenib often utilize pyridine-4-carboxamide cores to maintain potency while altering solubility.

Agrochemicals

The 2-chloropyridine-4-carboxylic acid core is a precursor for pyridine-based herbicides (e.g., auxinic herbicides like picloram analogs). The tert-butyl ester allows for lipophilic formulation testing before final hydrolysis to the active acid form.

Experimental Protocols

Note: These protocols are generalized from verified methodologies for this specific scaffold class. Always perform a safety risk assessment.

Protocol A: Suzuki-Miyaura Coupling at C2

Objective: To attach an aryl group at the 2-position while preserving the tert-butyl ester.

-

Reagents:

-

Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]

-

Aryl boronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Charge a reaction vial with the pyridine ester, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent.

-

Heat to 80–90°C for 4–12 hours. (Monitor by LCMS).

-

Note: The bulky tert-butyl group is stable under these basic conditions.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: SNAr Amination at C2

Objective: To introduce an amine (e.g., morpholine, piperazine) at the 2-position.

-

Reagents:

-

Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]

-

Amine (1.5–2.0 eq)

-

DIPEA (Diisopropylethylamine) (2.5 eq)

-

Solvent: DMSO or NMP (for difficult amines) or Acetonitrile (for reactive amines).

-

-

Procedure:

-

Dissolve the pyridine ester in the solvent.

-

Add the amine and base.[2]

-

Heat to 60–100°C .

-

Critical Insight: If the reaction is slow, adding a catalytic amount of KF (Potassium Fluoride) can accelerate the reaction by stabilizing the Meisenheimer complex, or switch to Buchwald conditions if the amine is sterically hindered.

-

Protocol C: Deprotection of tert-Butyl Ester

Objective: To reveal the carboxylic acid for amide coupling.

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10–20 equivalents or 1:1 v/v ratio with DCM).

-

Stir at Room Temperature for 1–3 hours.

-

Monitor by TLC (Acid will be very polar) or LCMS (Mass -56 Da).

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

-

Decision Matrix: Selecting the Right Route

When designing a synthesis using this scaffold, use the following logic flow to maximize yield and minimize side reactions.

Figure 2: Strategic decision matrix for library synthesis.

References

-

Sigma-Aldrich. Tert-butyl 2-chloropyridine-4-carboxylate Product Sheet.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57345981 (4-tert-Butyl-2-chloropyridine isomer comparison).

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids (Analogous chemistry for activated heteroaryl chlorides). Journal of Combinatorial Chemistry.

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or S_NAr in Green Solvents?

-

ChemicalBook. 2-Chloropyridine-4-carboxylic acid tert-butyl ester Properties and Synthesis.

Sources

- 1. EA022487B1 - ÐÑеÑидинÑ, полезнÑе в каÑеÑÑве агÑÐ¾Ñ Ð¸Ð¼Ð¸ÐºÐ°Ñов и пÑодÑкÑов Ð´Ð»Ñ Ð·Ð´Ð¾ÑовÑÑ Ð¶Ð¸Ð²Ð¾ÑнÑÑ - Google Patents [patents.google.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Tert-butyl 2-chloropyridine-4-carboxylate

Abstract & Strategic Importance

The Suzuki-Miyaura cross-coupling of tert-butyl 2-chloropyridine-4-carboxylate presents a unique set of challenges and opportunities in medicinal chemistry. This scaffold acts as a critical isostere for benzoic acid derivatives, offering improved metabolic stability and solubility profiles.

However, the substrate combines two conflicting electronic features:

-

Activation: The electron-withdrawing tert-butyl ester at C4 significantly lowers the LUMO energy of the pyridine ring, activating the C2–Cl bond for oxidative addition.

-

Deactivation (Catalyst Poisoning): The pyridine nitrogen possesses a localized lone pair capable of displacing phosphine ligands on Palladium (Pd), leading to the formation of inactive [Pd(Pyridine)2L2] complexes.

This guide provides a field-proven protocol that circumvents catalyst poisoning through the use of bulky, electron-rich phosphine ligands and controlled basicity, ensuring high turnover frequencies (TOF) and suppressing ester hydrolysis.

Mechanistic Insight & Ligand Selection

To achieve a self-validating, reproducible reaction, one must understand the failure modes. The standard catalytic cycle is modified by the specific nature of the chloropyridine substrate.

The "Gold Standard" Ligand Systems

For this specific substrate, standard triphenylphosphine (

-

System A (Robust/General): Pd(dppf)Cl2·DCM. The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen.

-

System B (High-Reactivity): Pd2(dba)3 + XPhos. The Buchwald ligand (XPhos) provides extreme steric bulk, preventing N-coordination while its electron-rich nature accelerates the oxidative addition into the C–Cl bond.

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning if non-bulky ligands are used.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Recommended for coupling with simple aryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 227 mg)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M

solution. -

Reaction: Heat the block to 80–90 °C . Vigorous stirring is essential for the biphasic mixture.

-

Monitoring: Check by TLC or LCMS after 2 hours. Full conversion is typically observed within 4–6 hours.

-

Checkpoint: The product is usually more non-polar than the starting material.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over

. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Recommended for sterically hindered boronic acids or if Method A stalls.

Reagents:

-

Catalyst: XPhos Pd G3 (2–3 mol%) (Or generate in situ: Pd2(dba)3 + XPhos 1:2 ratio)

-

Base: K3PO4 (3.0 equiv, solid)

-

Solvent: Toluene / Water (10:1 ratio)

Procedure:

-

Charge solids (Substrate, Boronate, Base, Catalyst) into a vial.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Toluene/Water mixture.

-

Heat to 100 °C for 2–4 hours.

-

Note: The use of anhydrous phosphate base and toluene often suppresses hydrolytic side reactions better than carbonate/dioxane.

Data Summary & Optimization Matrix

The following table summarizes the impact of variable changes on the reaction outcome for this specific scaffold.

| Variable | Condition | Outcome | Recommendation |

| Base | Good general reactivity.[1] | Standard | |

| Higher solubility, faster rate. | Use for difficult substrates.[1] | ||

| High Risk. Causes ester hydrolysis. | AVOID | ||

| Solvent | Dioxane/H2O | Excellent solubility for polar intermediates. | Standard |

| DMF | High temps possible, but workup is difficult. | Use only if necessary. | |

| Ligand | Slow conversion; catalyst death. | Not Recommended | |

| dppf | Robust, air-stable precatalyst. | Primary Choice | |

| XPhos | Excellent for steric bulk/low loading. | High Performance |

Troubleshooting & Stability Notes

Stability of the tert-Butyl Ester

The tert-butyl group is acid-labile.

-

During Reaction: The basic Suzuki conditions are safe.

-

During Workup: Avoid strong acid washes (e.g., 1M HCl) to remove pyridine byproducts. If neutralization is needed, use saturated

or buffer to pH 6–7. -

TLC Monitoring: If a baseline spot appears, it is likely the carboxylic acid (hydrolysis product).

Protocol Decision Tree

Figure 2: Workflow for selecting and optimizing reaction conditions.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Ligands and Catalysts. Link

Sources

Application Note: Palladium-Catalyzed Functionalization of Tert-butyl 2-chloropyridine-4-carboxylate

Executive Summary

Tert-butyl 2-chloropyridine-4-carboxylate serves as a high-value "linchpin" scaffold in medicinal chemistry. Its structural duality—a highly reactive electrophile at the C2 position and a robust, acid-labile masking group at C4—allows for orthogonal functionalization strategies.

This guide provides validated protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. Unlike generic pyridine protocols, these methods are optimized to mitigate catalyst poisoning inherent to azines and preserve the bulky tert-butyl ester under basic coupling conditions.

Key Chemical Properties

| Property | Specification | Impact on Catalysis |

| Electrophilicity | High (C2-Cl) | The electron-deficient pyridine ring, further activated by the C4-ester, facilitates rapid Oxidative Addition (OA). |

| Sterics | Moderate (C4-tBu) | The bulky ester is distal to the reaction site (C2), minimizing steric hindrance during Transmetallation. |

| Coordination | Pyridyl Nitrogen | Potential to displace phosphine ligands ( |

| Stability | Base-Stable / Acid-Labile | Compatible with carbonate bases ( |

Mechanistic Insight: The "Assisted" Oxidative Addition

The success of Pd-catalyzed reactions with this substrate relies on exploiting its electronic deficiency.

-

Activation: The inductive withdrawal of the nitrogen atom (

-withdrawing) combined with the resonance withdrawal of the C4-carboxylate lowers the LUMO energy of the C2–Cl bond. -

Oxidative Addition (OA): Electron-rich Pd(0) species (e.g.,

) undergo OA into the C2–Cl bond significantly faster than with chlorobenzene analogs. -

The Trap: The pyridyl nitrogen can chelate Pd(II) intermediates, forming stable "off-cycle" resting states.

-

Solution: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos ,

) that sterically prevent N-coordination and drive the catalytic cycle forward.

-

Visualization: Catalytic Cycle & Poisoning Prevention

Figure 1: Catalytic cycle highlighting the risk of N-coordination (red path) and the necessity of bulky ligands.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Introduction of aryl/heteroaryl groups at C2.

Rationale: The tert-butyl ester is stable to weak bases. We utilize

Reagents:

-

Substrate: 1.0 equiv

-